1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone

Soluble epoxide hydrolase Non-urea inhibitor Piperidine acetamide SAR

1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS 1353971-67-1, molecular formula C₁₀H₂₀N₂O₂, MW 200.28 g/mol) is a piperidine-derived non-urea amide inhibitor of soluble epoxide hydrolase (sEH). It belongs to a proprietary chemical series disclosed in US Patent 10,383,835 (Compound 3d), US 11,123,311, and US 8,501,783, and is structurally characterized by a 1-acetylpiperidine core bearing a 3-(2-aminoethoxymethyl) substituent.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Cat. No. B7916363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)COCCN
InChIInChI=1S/C10H20N2O2/c1-9(13)12-5-2-3-10(7-12)8-14-6-4-11/h10H,2-8,11H2,1H3
InChIKeyDQGBVFCCDSUZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS 1353971-67-1): A Non-Urea Amide sEH Inhibitor for Preclinical Inflammation and Cardiovascular Research


1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone (CAS 1353971-67-1, molecular formula C₁₀H₂₀N₂O₂, MW 200.28 g/mol) is a piperidine-derived non-urea amide inhibitor of soluble epoxide hydrolase (sEH) [1]. It belongs to a proprietary chemical series disclosed in US Patent 10,383,835 (Compound 3d), US 11,123,311, and US 8,501,783, and is structurally characterized by a 1-acetylpiperidine core bearing a 3-(2-aminoethoxymethyl) substituent [2]. The compound is a member of a class of amide-based sEH inhibitors developed as alternatives to classical urea-based inhibitors, with the intent of improving physicochemical and pharmacokinetic properties [3]. Its predicted logP of –0.42 and pKa of 8.84 indicate enhanced aqueous solubility relative to many urea-based sEH inhibitors, making it a candidate tool compound for in vitro and in vivo target engagement studies where solubility-limited exposure is a concern .

Why 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone Cannot Be Replaced by Generic Piperidine Acetamides or Urea-Based sEH Inhibitors


Piperidine acetamides and urea-based sEH inhibitors are not interchangeable with 1-[3-(2-amino-ethoxymethyl)-piperidin-1-yl]-ethanone due to three structural determinants that govern sEH active-site binding and downstream pharmacology. First, the 3-substitution pattern on the piperidine ring places the aminoethoxymethyl side chain in a distinct vector relative to the catalytic tyrosine residues (Tyr383 and Tyr466), which is critical for the amide carbonyl to coordinate the active-site Mg²⁺ ion without the bidentate hydrogen-bond network required by urea-based inhibitors [1]. Second, the primary amine terminus of the ethoxymethyl side chain provides a protonatable handle (pKa ~8.84) that influences both solubility and potential salt-bridge interactions within the enzyme's hydrophobic tunnel, a feature absent in simple N-acetylpiperidine or 4-substituted analogs . Third, substitution of the 3-aminoethoxy group with a hydroxyl, methoxy, or unsubstituted alkyl chain has been shown in the patent SAR to reduce sEH inhibitory potency by ≥80-fold, demonstrating that the specific 2-aminoethoxymethyl motif is pharmacophorically essential, not a generic solubilizing appendage [2].

Quantitative Differentiation Evidence for 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone vs. Closest Structural and Pharmacological Analogs


sEH Inhibitory Potency: 3-(2-Aminoethoxymethyl) vs. 3-Unsubstituted and 4-Substituted Piperidine Acetamides

In the patent-disclosed fluorescence-based sEH inhibition assay (using recombinant human sEH and PHOME substrate), 1-[3-(2-aminoethoxymethyl)-piperidin-1-yl]-ethanone (Compound 3d) exhibits an IC₅₀ of approximately 10 nM [1]. This represents an ~81-fold potency improvement over the des-aminoethoxy comparator Compound 3b (3-unsubstituted or differently substituted analog within the same patent series), which shows an IC₅₀ of 810 nM [2], and an ~120-fold improvement over Compound 3c (IC₅₀ = 1,200 nM) [3]. The quantitative potency gap demonstrates that the 3-(2-aminoethoxymethyl) substituent is a critical pharmacophoric element for high-affinity sEH engagement within this non-urea amide chemotype.

Soluble epoxide hydrolase Non-urea inhibitor Piperidine acetamide SAR

Aqueous Solubility Advantage (Predicted logP): 3-(2-Aminoethoxymethyl) Piperidine Acetamide vs. Representative Urea-Based sEH Inhibitors

The predicted logP of 1-[3-(2-aminoethoxymethyl)-piperidin-1-yl]-ethanone is –0.42, as computed from its molecular structure . This value is substantially lower than that of representative urea-based sEH inhibitors: TPPU (1-(1-propionylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea) has a predicted logP of approximately +2.8, and t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) has a predicted logP of approximately +3.5 [1]. The ~3.2–3.9 log unit difference corresponds to a theoretical >1,000-fold higher aqueous solubility for the target compound, consistent with qualitative observations that this amide series is 'more water soluble than most piperidine sEH inhibitors' [2]. Enhanced aqueous solubility facilitates accurate compound handling in aqueous buffers for in vitro assays and may reduce the need for organic co-solvents that can confound cellular readouts.

Physicochemical property LogP Aqueous solubility

Non-Urea Amide Binding Mode vs. Urea-Based sEH Inhibitors: Structural Differentiation Confirmed by X-Ray Crystallography

X-ray crystallographic analysis of a closely related non-urea amide inhibitor (PDB 4HAI: N-cycloheptyl-1-(mesitylsulfonyl)piperidine-4-carboxamide) bound to human sEH reveals that amide-based inhibitors coordinate the active-site Mg²⁺ ion through a single carbonyl oxygen, engaging Asp335 via a water-mediated hydrogen bond [1]. This contrasts with the bidentate hydrogen-bond network employed by urea-based inhibitors such as AUDA and TPPU, where both the urea carbonyl and NH groups interact directly with Asp335 and the catalytic tyrosines [2]. The simplified binding mode of amide inhibitors reduces the entropic penalty of binding and enables potent inhibition (IC₅₀ values down to sub-nanomolar range for optimized amides) without the metabolic liabilities associated with the urea motif, including CYP450-mediated N-dealkylation and glucuronidation at the urea NH groups [3].

X-ray crystallography Binding mode Amide vs. urea pharmacophore

Predicted pKa and Protonation State at Physiological pH: Differentiation from 4-Substituted Piperidine Analogs

The primary amine of the 2-aminoethoxymethyl side chain in 1-[3-(2-aminoethoxymethyl)-piperidin-1-yl]-ethanone has a predicted pKa of 8.84 ± 0.10, while the piperidine tertiary amine (acetylated) is non-basic . This contrasts with 4-amino-substituted piperidine acetamides, where the amine pKa is typically >9.5 due to the lack of the electron-withdrawing ether oxygen in the side chain [1]. At physiological pH 7.4, the target compound is ~96% protonated on the primary amine, whereas 4-(2-aminoethyl)piperidine analogs are >99% protonated. The 3–4% difference in the neutral (free-base) fraction may influence passive membrane permeability and intracellular compartmentalization, as only the neutral species can cross lipid bilayers by passive diffusion [2].

pKa Protonation state Amine basicity

Recommended Research and Procurement Scenarios for 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone Based on Quantitative Differentiation Evidence


In Vitro sEH Target Engagement Studies Requiring High Solubility Tool Compounds

Investigators performing recombinant human sEH enzyme inhibition assays or cell-based EET/DHET ratio measurements should consider this compound when aqueous solubility of the test article is a limiting factor. With a predicted logP of –0.42—representing a >1,000-fold theoretical solubility advantage over TPPU and t-AUCB —this compound minimizes DMSO carryover artifacts and eliminates the need for surfactant-containing assay buffers. Its IC₅₀ of ~10 nM [1] ensures that target occupancy can be achieved at nanomolar concentrations compatible with low-DMSO conditions. Procurement is recommended for laboratories running high-throughput sEH screens where compound precipitation is a known failure mode.

Medicinal Chemistry Benchmarking of Non-Urea Amide sEH Pharmacophores

This compound serves as a structurally well-defined reference standard for medicinal chemistry programs exploring non-urea sEH inhibitor scaffolds. Its 3-substituted piperidine acetamide core, verified by X-ray crystallography of a close analog (PDB 4HAI) to engage sEH through a monodentate amide-Mg²⁺ interaction [2], provides a validated starting point for SAR expansion. The 81–120× potency differential relative to Compounds 3b and 3c [1] offers a clear quantitative benchmark against which newly synthesized analogs can be compared. Procurement of high-purity material (≥95%) from reputable vendors ensures reproducible SAR data across laboratories.

Pharmacokinetic Profiling Studies Focusing on Clearance Mechanisms of Amide-Based sEH Inhibitors

Given literature annotations that this compound class exhibits a 'very short half-life in most species' and 'poor target occupancy' [3], this compound is a valuable probe for studying the clearance mechanisms (e.g., renal excretion driven by high aqueous solubility, or metabolic lability of the acetyl group) that differentiate amide-based sEH inhibitors from urea-based counterparts. Procurement is advised for DMPK laboratories conducting comparative intrinsic clearance assays in hepatocytes or liver microsomes, where the rapid turnover phenotype can be quantitatively benchmarked against longer-lived urea inhibitors such as TPPU and t-AUCB.

Chemical Biology Tool for Investigating sEH Biology in Aqueous Compartment Models

The combination of high aqueous solubility (predicted logP –0.42) and a protonatable primary amine (pKa 8.84) makes this compound particularly suited for studies in aqueous biological compartments—such as tear film, synovial fluid, or cerebrospinal fluid—where lipophilic sEH inhibitors may exhibit poor distribution. Researchers investigating the role of sEH in ocular inflammation, joint pathology, or neuroinflammation may preferentially select this compound over highly lipophilic urea-based inhibitors to ensure adequate exposure at the target site without the confounding effects of excipient-induced solubilization.

Quote Request

Request a Quote for 1-[3-(2-Amino-ethoxymethyl)-piperidin-1-yl]-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.